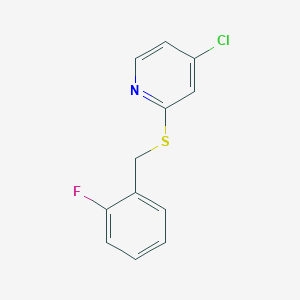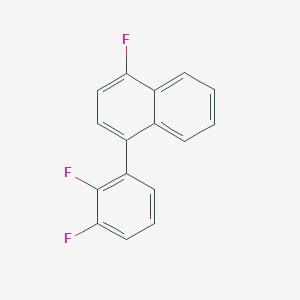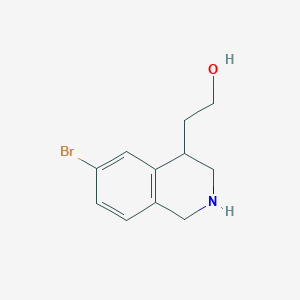
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo es un compuesto orgánico que presenta una estructura compleja con una combinación de grupos aromáticos y ciclopropílicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo típicamente implica la reacción de 3-clorobencilamina con ciclopropilamina y cloroacetato de metilo. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. El proceso puede implicar el uso de disolventes como diclorometano o etanol, y la temperatura de reacción generalmente se mantiene a temperatura ambiente hasta temperaturas ligeramente elevadas.
Métodos de producción industrial
En un entorno industrial, la producción de 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo puede implicar reactores por lotes a gran escala donde los reactivos se combinan en proporciones estequiométricas precisas. La mezcla de reacción se agita continuamente, y el producto se purifica mediante técnicas como la destilación o la recristalización para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El anillo aromático en el compuesto puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nitración utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
2-((3-Bromobencil)(ciclopropil)amino)acetato de metilo: Estructura similar pero con un átomo de bromo en lugar de cloro.
2-((3-Fluorobencil)(ciclopropil)amino)acetato de metilo: Estructura similar pero con un átomo de flúor en lugar de cloro.
Singularidad
El 2-((3-Clorobencil)(ciclopropil)amino)acetato de metilo es único debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. La combinación del grupo ciclopropílico y el anillo aromático también contribuye a sus propiedades químicas distintivas.
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
methyl 2-[(3-chlorophenyl)methyl-cyclopropylamino]acetate |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)9-15(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |
Clave InChI |
PTCYQLQSVOXUED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(CC1=CC(=CC=C1)Cl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)




